Product packaging for D,L-m-Tyrosine Methyl Ester Hydrochloride(Cat. No.:CAS No. 34260-70-3)

D,L-m-Tyrosine Methyl Ester Hydrochloride

Cat. No.: B563443
CAS No.: 34260-70-3
M. Wt: 231.676
InChI Key: WULJQXTZWBDFSE-UHFFFAOYSA-N
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Description

Contextual Significance as a Tyrosine Derivative in Chemical Biology

In the realm of chemical biology, D,L-m-Tyrosine Methyl Ester Hydrochloride and its parent compound, m-tyrosine, are valuable as probes to study biological processes. Because L-tyrosine is a precursor to vital biomolecules like neurotransmitters (dopamine, norepinephrine) and hormones, its isomers are of significant interest. youtube.comwi.gov

The presence of m-tyrosine in biological systems is often considered a marker for oxidative stress, where reactive oxygen species like the hydroxyl radical attack phenylalanine, leading to the formation of m-tyrosine and o-tyrosine. nih.govresearchgate.net Studies have shown that free m-tyrosine can be mistakenly incorporated into proteins in place of L-tyrosine, which can be a mechanism of cytotoxicity. nih.gov By using derivatives like this compound, researchers can investigate the metabolic pathways and cellular consequences associated with these "abnormal" amino acids without the immediate reactivity of the free acid. nih.govnih.gov

Furthermore, the structural difference between para- and meta-isomers affects their interaction with enzymes. pnas.org For instance, while L-tyrosine is a substrate for enzymes like tyrosinase, the meta-position of the hydroxyl group in m-tyrosine alters how it fits into the enzyme's active site, potentially acting as an inhibitor or a tool to study enzyme specificity. rsc.orgpnas.org

Role as a Versatile Synthetic Intermediate in Advanced Organic Chemistry

The true utility of this compound shines in advanced organic chemistry, where it serves as a versatile synthetic intermediate. nih.govtaylorandfrancis.com The molecule possesses three distinct functional groups—the amine, the ester, and the phenolic hydroxyl group—which can be chemically modified in a controlled manner to build more complex target molecules.

The esterification of the carboxylic acid to a methyl ester is a key feature. caltech.edu This "protecting group" strategy prevents the acid from interfering with reactions targeting the amine or hydroxyl groups. caltech.edursc.org For example, the amine group can be acylated or alkylated, and the hydroxyl group can be converted into an ether or involved in coupling reactions. Once these modifications are complete, the methyl ester can be easily hydrolyzed back to a carboxylic acid if needed.

This strategic functionality makes the compound a valuable starting material for the synthesis of:

Novel Peptides: Incorporation of non-proteinogenic amino acids like m-tyrosine into peptide chains can create peptides with unique structures and biological activities. frontiersin.org

Pharmaceutical Scaffolds: The core structure is a building block for various pharmacologically active compounds. thermofisher.com

Bioconjugation: The phenolic ring of tyrosine derivatives can be targeted for specific chemical labeling reactions, allowing scientists to attach probes like fluorophores to proteins for imaging and diagnostic purposes. nih.govrsc.org

Foundational Perspectives on its Stereoisomeric Forms in Research

Stereoisomerism—the different spatial arrangements of atoms—is a fundamental concept when discussing molecules like this compound. The "D,L" designation indicates that the compound is a racemic mixture, meaning it contains equal amounts of the D-isomer and the L-isomer. chemicalbook.com

This distinction is critical in both biological and chemical contexts:

In Chemical Biology: Biological systems, particularly enzymes and receptors, are highly stereospecific. Often, only the L-isomer of an amino acid is biologically active, while the D-isomer may be inactive or have a completely different effect. nih.gov For instance, studies on the effects of m-tyrosine often use the pure L-isomer to investigate its incorporation into proteins, as this is the form that cellular machinery is most likely to recognize. nih.govpnas.org

In Synthetic Chemistry: For synthetic applications, the racemic D,L-mixture is often a more cost-effective starting material. caltech.edu If a specific stereoisomer (either D or L) is required for the final product, chemists can perform a chiral resolution to separate the two isomers or employ stereoselective synthesis techniques later in the process. The D-isomer itself is a valuable synthetic intermediate for creating molecules that are not found in nature but may have useful properties. thermofisher.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO3 B563443 D,L-m-Tyrosine Methyl Ester Hydrochloride CAS No. 34260-70-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULJQXTZWBDFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662225
Record name Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34260-70-3
Record name Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Derivatization Strategies

Precise Chiral and Racemic Synthesis Approaches

The preparation of m-tyrosine and its esters can be achieved through various synthetic routes, allowing for the production of either racemic mixtures or enantiomerically pure compounds. These methods often involve classical organic reactions adapted for amino acid synthesis, as well as modern biocatalytic techniques.

Enzyme-Catalyzed Kinetic Resolution of N-Acyl m-Tyrosine Methyl Ester

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org In the case of m-tyrosine derivatives, enzyme-catalyzed kinetic resolution is a highly effective method for obtaining the enantiomerically pure L-form. acs.org

The process begins with a racemic mixture of N-acyl-m-tyrosine methyl ester. An enzyme, such as Acylase I, is introduced, which selectively catalyzes the hydrolysis of the N-acyl group from one of the enantiomers (typically the L-enantiomer) much faster than the other. acs.orgtaylorandfrancis.com This enzymatic reaction results in a mixture containing the de-acylated L-amino acid and the unreacted N-acyl-D-amino acid methyl ester. Because of their different chemical properties, these two compounds can then be separated, allowing for the isolation of the desired enantiomer. A key advantage of this method is the high enantioselectivity of the enzyme, which can lead to products with very high enantiomeric excess. taylorandfrancis.com Dynamic kinetic resolution (DKR) is an advanced form of this process where the less reactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer product. taylorandfrancis.comnih.gov

Modification of Erlenmeyer's Azlactone Synthesis for m-Tyrosine Precursors

The Erlenmeyer-Plöchl synthesis, developed in the late 19th century, is a classic method for synthesizing amino acids. wikipedia.orgdrugfuture.com A modification of this reaction is used to prepare the N-acyl m-tyrosine methyl ester needed for the enzymatic resolution described previously. acs.org The synthesis transforms an N-acyl glycine (B1666218), such as hippuric acid, into a different amino acid via an oxazolone (B7731731) (azlactone) intermediate. wikipedia.org

The key steps in this modified synthesis are outlined below:

StepDescription
1. Azlactone Formation The synthesis starts with the reaction of an N-acyl glycine (e.g., N-acetylglycine) with 3-hydroxybenzaldehyde (B18108) (or its protected form) in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). wikipedia.orgmodernscientificpress.com This forms an azlactone intermediate.
2. Ring Opening The azlactone ring is opened, often using sodium acetate in methanol (B129727), to yield a dehydroamino acid derivative. wikipedia.org
3. Hydrogenation The resulting unsaturated α-acylamino acid is then reduced, typically through hydrogenation, to produce the racemic N-acyl m-tyrosine methyl ester. acs.org

This multi-step process utilizes readily available starting materials to build the carbon skeleton of the desired m-tyrosine precursor. acs.org

Practical Esterification Methods for Amino Acid Methyl Ester Hydrochlorides

The direct esterification of the carboxylic acid group of an amino acid is a fundamental transformation. For producing amino acid methyl ester hydrochlorides, two methods are particularly common and efficient. These methods are crucial for protecting the carboxyl group before subsequent reactions, such as peptide synthesis. pianetachimica.it

Thionyl Chloride/Methanol Systems

The use of thionyl chloride (SOCl₂) in methanol is a well-established and robust method for the esterification of amino acids. pianetachimica.itgoogle.com The amino acid is suspended in cold methanol (typically cooled to 0°C or below), and thionyl chloride is added cautiously. pianetachimica.itresearchgate.net The reaction generates sulfur dioxide and hydrogen chloride (HCl) gas in situ. The HCl protonates the amino group and catalyzes the esterification of the carboxylic acid.

The reaction mixture is often gently heated to reflux to ensure the reaction goes to completion. pianetachimica.itgoogle.com Upon cooling and evaporation of the solvent, the product, D,L-m-Tyrosine Methyl Ester Hydrochloride, is typically isolated as a crystalline solid. pianetachimica.it While effective, this method requires careful handling due to the corrosive and reactive nature of thionyl chloride and the evolution of irritating gases. pianetachimica.it

Trimethylchlorosilane/Methanol Systems

An alternative and often more convenient method involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net This system is considered milder and operationally simpler than the thionyl chloride method. nih.gov The reaction can often be carried out at room temperature by adding TMSCl to a solution or suspension of the amino acid in methanol. nih.govresearchgate.net

The TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method avoids the handling of the highly reactive thionyl chloride and generally involves a simpler workup procedure. nih.gov Studies have shown that the TMSCl/methanol system provides good to excellent yields for a wide range of amino acids and is often comparable or superior to the thionyl chloride method in terms of yield and convenience. researchgate.netnih.gov

A comparison of the two common esterification methods is presented below:

FeatureThionyl Chloride/Methanol SystemTrimethylchlorosilane/Methanol System
Reagents Amino Acid, Thionyl Chloride, MethanolAmino Acid, Trimethylchlorosilane, Methanol
Conditions Initial cooling required (-5 to 0 °C), followed by heating. pianetachimica.itresearchgate.netCan be performed at room temperature. nih.gov
Convenience Requires careful handling of corrosive SOCl₂ and evolution of SO₂/HCl gas. pianetachimica.itOperationally simpler and milder. nih.gov
Yield Good to excellent yields.Good to excellent yields, often comparable or higher than the SOCl₂ method. researchgate.netnih.gov

Strategic Functionalization and Analog Preparation

This compound is not just a final product but also a versatile intermediate for creating a variety of analogs. Its structure, featuring a reactive amino group, a carboxylic ester, a hydroxyl group, and an aromatic ring, offers multiple sites for chemical modification.

Strategic functionalization can include:

N-Acylation: The primary amino group can be readily acylated to form amides, a key step in peptide synthesis. caltech.edu

O-Alkylation/O-Acylation: The phenolic hydroxyl group can be converted into an ether or an ester. For instance, O-methylation can be achieved to study the role of the hydroxyl proton in certain biological interactions. caltech.edu

Ring Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation. For example, bromination of the tyrosine ring has been used to create analogs like 3-Bromo-4-O-methyl-L-tyrosine for further synthetic applications. ucla.edu

Coupling Reactions: The entire molecule can be used as a building block in more complex syntheses, such as in the preparation of chiral piperazines or other heterocyclic structures. ucla.edu

These functionalization strategies allow chemists to systematically modify the structure of m-tyrosine to probe biological mechanisms or develop new molecules with desired properties.

N-Acylation and Alkylation Reactions for Tyrosine Methyl Esters

N-acylation and N-alkylation of tyrosine methyl esters are fundamental transformations for introducing a wide variety of functional groups to the amino acid's nitrogen atom. These reactions are critical for modulating the biological activity and physicochemical properties of the resulting derivatives.

N-Acylation: The addition of an acyl group to the nitrogen of tyrosine methyl ester is a common strategy in peptide synthesis and the creation of small molecule therapeutics. For instance, N-acetyl-L-tyrosine methyl ester can be conveniently synthesized by adding acetic anhydride to a solution of L-tyrosine methyl ester in aqueous acetic acid, resulting in a rapid precipitation of the product in excellent yield. caltech.edu Another approach involves the Schotten-Baumann reaction, where L-tyrosine methyl ester is suspended in diethyl ether over a saturated aqueous solution of potassium bicarbonate and treated with an acylating agent. caltech.edu The use of trifluoroacetic anhydride in the presence of a base like pyridine (B92270) is also an effective method for N-acylation. google.com

N-Alkylation: The introduction of alkyl groups to the amino group of tyrosine derivatives can significantly alter their properties, such as increasing lipophilicity, which can improve membrane permeability and bioavailability. monash.edu One method for N-methylation involves the use of amide-like protecting groups, which enhance the acidity of the NH group, allowing for deprotonation and subsequent alkylation. monash.edu For example, o-NBS amino acid methyl esters can be converted to their N-methylated analogs using dimethylsulfate and DBU. monash.edu

A key challenge in both N-acylation and N-alkylation is the potential for racemization at the chiral center. The choice of reagents and reaction conditions is crucial to maintain the stereochemical integrity of the amino acid. For example, while some methods can lead to racemization, others, like the use of LiI in refluxing ethyl acetate for de-esterification of N-methylated products, have been shown to proceed without epimerization. monash.edu

Table 1: Examples of N-Acylation and Alkylation Reactions on Tyrosine Methyl Esters

Reaction TypeStarting MaterialReagentsProductKey FindingsReference
N-AcetylationL-Tyrosine methyl esterAcetic anhydride, aqueous acetic acidN-acetyl-L-tyrosine methyl esterRapid precipitation and excellent yield. caltech.edu
N-TrifluoroacetylationL-Tyrosine methyl ester hydrochlorideTrifluoroacetic anhydride, pyridine, tetrahydrofuranN-trifluoroacetyl-L-tyrosine methyl esterReaction proceeds efficiently under controlled temperature. google.com
N-Methylationo-NBS amino acid methyl estersDimethylsulfate, DBUN-methylated analogAmide protection enhances NH acidity for alkylation. monash.edu

Peptide Coupling Reactions and Oligomer Synthesis

Peptide coupling reactions are essential for forming amide bonds between amino acids, leading to the synthesis of peptides and oligomers. This compound serves as a valuable building block in these syntheses, allowing for its incorporation into peptide chains.

The synthesis of dipeptides often involves the use of coupling reagents to facilitate the formation of the peptide bond between two amino acid derivatives. A standard method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. ucla.edu For example, a dipeptide derivative can be prepared by reacting L-tyrosine methyl ester hydrochloride with an N-(tert-butoxycarbonyl)-protected amino acid in a solvent mixture of DMF and acetonitrile, with triethylamine (B128534) added to neutralize the hydrochloride salt, followed by the addition of DCC. ucla.edu Other highly effective coupling reagents include HATU, which is known for its high reactivity and minimal side-product formation. researchgate.net The choice of coupling reagent and additives like HOBt or HOAt can significantly influence the reaction efficiency and help suppress side reactions. bachem.com

The synthesis of peptides containing both alpha- and beta-amino acids, known as α/β-mixed peptides, is an area of growing interest due to their unique conformational properties and potential as therapeutic agents. mdpi.comnih.gov The synthesis of these mixed peptides can be achieved through solution-phase peptide coupling techniques. For instance, an α-/β-mixed tripeptide was synthesized by coupling N-Boc-O-benzyl-tyrosine with the TFA salt of a dipeptide methyl ester in the presence of EDC and HOBt. mdpi.com The successful synthesis was confirmed by the presence of characteristic signals in the 1H NMR spectrum for the Boc protecting group and the methyl ester. mdpi.com

Chiral piperazines are important structural motifs found in many biologically active compounds. acs.orgresearchgate.net A general synthesis of chiral piperazines can be achieved from amino acids, including tyrosine derivatives. The process often begins with the synthesis of a dipeptide, which is then cyclized. For example, cyclo-dityrosine derivatives can be synthesized by the cyclization of the corresponding N-tert-butoxycarbonyl dipeptide methyl ester. ucla.edu These cyclic dipeptides can then be reduced using reagents like borane (B79455)/tetrahydrofuran (BH3/THF) to yield the chiral piperazine (B1678402), which can be isolated as a crystalline dihydrobromide salt in good yields. ucla.edu This method provides a clean reduction without the racemization that can occur with other reducing agents like LAH under forcing conditions. ucla.edu

Table 2: Peptide Coupling and Derivatization Strategies

StrategyStarting MaterialsKey Reagents/StepsProduct TypeKey FindingsReference
Dipeptide SynthesisL-Tyrosine methyl ester hydrochloride, N-(tert-butoxycarbonyl)-L-tyrosineDCC, TriethylamineDipeptide derivativeStandard DCC coupling is effective for dipeptide formation. ucla.edu
Alpha/Beta-Mixed Peptide SynthesisN-Boc-O-benzyl-tyrosine, TFA salt of a dipeptide methyl esterEDC, HOBtα-/β-mixed tripeptideSolution-phase coupling yields mixed peptides with potential biological activity. mdpi.com
Chiral Piperazine FormationN-tert-butoxycarbonyl dipeptide methyl esterCyclization, followed by reduction with BH3/THFChiral piperazine dihydrobromideClean reduction with borane avoids racemization. ucla.edu

Conjugation with Pharmacologically Relevant Moieties (e.g., Chlorambucil Analogues)

The conjugation of tyrosine derivatives to known pharmacological agents is a promising strategy for developing new targeted therapies. Chlorambucil, an alkylating agent used in cancer chemotherapy, has been conjugated to both D- and L-tyrosine to create novel analogues with potential activity against breast cancer cell lines. nih.gov These syntheses involve efficient modifications of the tyrosine moiety to link it to chlorambucil, often through a spacer chain. The resulting conjugates have shown significant in vitro anticancer activity, with structure-activity relationship studies indicating that both the length of the spacer and the stereochemistry of the tyrosine component play a crucial role in their efficacy and selectivity. nih.gov

Polymerization for Chiral Nanostructure Materials (e.g., Poly(ester-imide)s)

Tyrosine and its derivatives are valuable monomers for the synthesis of biodegradable and biocompatible polymers with chiral structures. These polymers have potential applications in various biomedical fields, including drug delivery and tissue engineering. acs.org

One class of such polymers is poly(ester-imide)s (PEIs). acs.org These can be synthesized from amino acids and other bio-based starting materials. rug.nl For example, a novel diol monomer containing a chiral group was prepared by reacting S-tyrosine methyl ester with isophthaloyl dichloride. nih.gov This monomer was then used in a polycondensation reaction with various aromatic diacid chlorides to produce a new family of optically active and potentially biodegradable poly(ester-amide)s. nih.gov These polymers were obtained in good yields and exhibited good thermal stability and high optical purity. nih.gov

Another approach involves the synthesis of anhydride-co-imide terpolymers. A series of these polymers based on trimellitylimido-l-tyrosine, sebacic acid, and 1,3-bis(carboxyphenoxy)propane (B12392497) were synthesized via melt condensation polymerization. acs.org These terpolymers were designed for applications such as vaccine delivery and were synthesized to have high molecular weights and be amorphous, which are desirable properties for drug delivery systems. acs.org

Furthermore, enzymatic polymerization of tyrosine derivatives offers an alternative route to poly(tyrosine)s. Peroxidases can be used to catalyze the oxidative polymerization of tyrosine ester hydrochlorides, yielding polymers soluble in various organic solvents. nih.gov Proteases like papain can also catalyze the polymerization of tyrosine ester hydrochlorides to produce polymers with an alpha-peptide structure. nih.gov

Biochemical and Biological Systems Research

Investigations into Endogenous and Exogenous Metabolic Pathways

The metabolic fate of m-tyrosine is a subject of ongoing research, with studies exploring its role as a precursor molecule and its catabolic byproducts.

While L-tyrosine is the natural precursor for the catecholamine neurotransmitters, research has demonstrated that m-tyrosine can also be converted to catechols in vivo. nih.gov The administration of DL-[2-14C]m-tyrosine to rats resulted in the formation of radioactive catechols, primarily in the kidneys. nih.gov A significant portion of these catechols was identified as 3,4-dihydroxyphenylalanine (DOPA), the direct precursor to dopamine (B1211576). nih.gov Further metabolism to dopamine was also observed. nih.gov This suggests that m-tyrosine can enter the catecholamine biosynthesis pathway, likely through hydroxylation. nih.gov The general pathway for catecholamine synthesis involves the conversion of tyrosine to L-DOPA by tyrosine hydroxylase, followed by the decarboxylation of L-DOPA to dopamine by DOPA decarboxylase. youtube.comnews-medical.netdavuniversity.org Dopamine is then converted to norepinephrine (B1679862) and subsequently to epinephrine. youtube.comdavuniversity.org

Studies investigating the effect of tyrosine on norepinephrine (NE) turnover have yielded varied results, and data specifically on m-tyrosine is limited. In one study, supplementation of diets with L-tyrosine did not affect NE turnover rates in various organs of mice, including the brain, heart, and kidney. nih.gov This suggests that under the studied conditions, increasing the availability of the precursor L-tyrosine did not alter the rate of NE synthesis and degradation. nih.gov It is important to note that these findings are based on L-tyrosine and may not directly translate to the effects of m-tyrosine.

The catabolism of m-tyrosine can lead to the formation of several metabolites. Following the administration of DL-[2-14C]m-tyrosine to rats, a notable metabolite identified was 3,4-dihydroxyphenylacetic acid (DOPAC), accounting for approximately 22% of the catechols formed in the kidney. nih.gov DOPAC is a well-known metabolite of dopamine, formed through the action of monoamine oxidase (MAO). rsc.orgbiomedpharmajournal.org The degradation of both 3-hydroxyphenylacetate (B1240281) and 4-hydroxyphenylacetate (B1229458) in Escherichia coli proceeds through 3,4-dihydroxyphenylacetate, highlighting its role as a central intermediate in the catabolism of certain aromatic compounds. researchgate.net The presence of DOPAC following m-tyrosine administration further supports the in vivo conversion of m-tyrosine to dopamine. nih.gov

Data on the conversion of DL-[2-14C]m-tyrosine to catechols in rat kidney:

Metabolite Percentage of Total Catechols Formed
3,4-dihydroxyphenylalanine (DOPA) ~14%
3,4-dihydroxyphenylacetic acid (DOPAC) ~22%

A significant body of research has established that the formation of m-tyrosine and its isomer, o-tyrosine, serves as a biomarker for oxidative stress, specifically for the generation of hydroxyl radicals. nih.gov Under conditions of oxidative stress, hydroxyl radicals can attack the amino acid phenylalanine, leading to the non-enzymatic hydroxylation of the phenyl ring and the formation of m- and o-tyrosine. nih.govresearchgate.net This process has been observed in various contexts, from the irradiation of food products to physiological and diseased states in animals and humans. nih.gov The detection of elevated levels of m-tyrosine in tissues and biological fluids is therefore considered an indicator of oxidative damage. nih.gov For instance, studies have shown that the formation of o-, m-, and p-tyrosines from phenylalanine can be induced by the myeloperoxidase-NADH-oxygen system, which is known to generate hydroxyl radicals. nih.gov

The synthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes, begins with the amino acid tyrosine. nih.govwikipedia.org The key enzyme in this process is tyrosinase, which catalyzes the oxidation of tyrosine to dopaquinone. nih.govwikipedia.org Dopaquinone then serves as a precursor for the production of both eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment). wikipedia.org While L-tyrosine is the natural substrate for tyrosinase, studies have investigated the interaction of D-tyrosine with the enzyme. Research on mushroom tyrosinase has shown that it can act on both L- and D-enantiomers of tyrosine and dopa, initiating both L- and D-melanogenesis pathways. researchgate.net This suggests that m-tyrosine could potentially be a substrate for tyrosinase and be converted into melanin-like pigments, although specific research on the direct conversion of m-tyrosine to melanin is less common. The process of melanogenesis is complex, involving multiple enzymatic and spontaneous reactions following the initial oxidation of tyrosine. youtube.comnews-medical.net

Enzymatic Interactions and Biocatalysis Studies

The interaction of D,L-m-tyrosine and its components with various enzymes is a critical area of research for understanding its biological activity.

Studies have shown that m-tyrosine can act as a substrate for tyrosine aminotransferase (TAT). nih.gov In Caenorhabditis elegans, the TATN-1 enzyme was found to metabolize m-tyrosine through deamination. nih.gov This enzymatic activity is considered a protective mechanism against the potential toxicity of m-tyrosine accumulation. nih.gov The recombinant mouse TAT has also been shown to catalyze the transamination of tyrosine and other aromatic amino acids. nih.gov

Tyrosinase, the rate-limiting enzyme in melanin synthesis, has been a major focus of enzymatic studies. It catalyzes the hydroxylation of monophenols and the oxidation of o-diphenols. wikipedia.org While L-tyrosine is its primary substrate, research indicates that tyrosinase can also interact with other tyrosine isomers. researchgate.net For instance, mushroom tyrosinase exhibits activity towards both L- and D-dopa. researchgate.net The kinetic parameters of tyrosinase from various microbial sources with L-tyrosine as a substrate have been extensively studied, revealing a wide range of affinities and catalytic efficiencies. biomedpharmajournal.org

Furthermore, research into the enzymatic conversion of tyrosine and its derivatives is ongoing. For example, tyrosine decarboxylase can convert tyrosine and dopa into tyramine (B21549) and dopamine, respectively. creative-proteomics.com The enzymatic synthesis of chiral piperazines has been achieved from L-tyrosine methyl ester hydrochloride through cyclization and reduction steps. ucla.edu Additionally, the synthesis of O-methyl-N-acetyl-L-tyrosine has been accomplished through the acetylation of L-tyrosine methyl ester. caltech.edu

Kinetic parameters of tyrosinase from various sources with L-tyrosine as a substrate:

Source Organism K_m (mM) k_cat (s⁻¹) k_cat/K_m (M⁻¹s⁻¹)
Agaricus bisporus 0.21 7.9 37.6
Streptomyces antibioticus 5.1 2.6 -
Ralstonia solanacearum 0.9 - 1.42
Bacillus thuringiensis 0.563 - -

Substrate Utilization by Tyrosine Phenol Lyase and Other Enzymes

Tyrosine Phenol-Lyase (TPL) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that primarily catalyzes the reversible β-elimination of L-tyrosine to produce phenol, pyruvate, and ammonia. nih.govebi.ac.ukwikipedia.org The enzyme, found in bacteria such as Citrobacter freundii, can also catalyze a variety of other reactions, including the irreversible β-elimination of L-tyrosine derivatives and S-substituted L-cysteines. nih.govnih.gov The catalytic process involves the formation of an external aldimine between the amino acid substrate and the PLP cofactor, followed by the abstraction of the α-proton to form a quinonoid intermediate, a key step in the transformation. nih.gov

While the natural substrate for TPL is L-tyrosine, research has explored the enzyme's activity with various analogues. nih.govnih.gov Studies on mutant versions of TPL have shown an expanded substrate range. For instance, the M379A mutant of C. freundii TPL has been shown to be an effective catalyst for the synthesis of L-tyrosine analogues substituted at the 3-position with bulky groups, which are not substrates for the wild-type enzyme. nih.gov This suggests that the active site of TPL can be engineered to accommodate modified tyrosine structures.

In a related context, other enzymes have been shown to utilize tyrosine ester derivatives as substrates. For example, tyrosinase from Bacillus megaterium (BmTYR) can be activated by Cu(II) ions to oxidize N-Boc tyrosine methyl ester. acs.org This reaction is a key step in a method developed for the site-specific modification of proteins at their C-terminal tyrosine residue. acs.org The kinetic parameters for this enzymatic reaction have been determined, highlighting the enzyme's efficiency with the modified substrate. acs.org

Table 1: Kinetic Parameters of BmTYR with N-Boc Tyrosine Methyl Ester

ParameterValueReference
Vmax1.12 μM/min acs.org
Km1.89 mM acs.org
kcat1.87 s-1 acs.org

Although direct studies on D,L-m-Tyrosine Methyl Ester Hydrochloride as a substrate for TPL are not extensively documented, the existing research on related enzymes and engineered TPL mutants indicates a potential for enzymatic transformation, contingent on the specific conformational and electronic requirements of the enzyme's active site.

Mechanism of Action via Hydrolysis to L-Tyrosine

A primary mechanism of action for amino acid esters in biological systems is their hydrolysis to the parent amino acid. This conversion can be catalyzed by esterase enzymes present in the body. For instance, studies have demonstrated the α-chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tyrosine methyl ester and its derivatives. acs.org This enzymatic action cleaves the ester bond, releasing the free amino acid and methanol (B129727).

Following this principle, this compound can be hydrolyzed to release D,L-m-tyrosine. The L-isomer, L-tyrosine, is a crucial precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine. researchgate.net Once liberated from its ester form, L-tyrosine can be taken up by cells and enter these vital biochemical pathways. The initial step in this cascade is the conversion of L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase. medchemexpress.com Subsequently, L-DOPA is converted to dopamine by aromatic L-amino acid decarboxylase. researchgate.net Therefore, the biological effects of L-tyrosine methyl ester are often mediated through its conversion to L-tyrosine, which then participates in these metabolic processes.

Influence on Enzyme Activities (e.g., L-aromatic amino acid decarboxylase)

Derivatives of tyrosine and its isomers are known to interact with and modulate the activity of key enzymes in amino acid metabolism and neurotransmitter synthesis. Aromatic L-amino acid decarboxylase (AAAD), a pyridoxal-5'-phosphate dependent enzyme, is a critical enzyme in this context, responsible for the final step in the synthesis of dopamine and serotonin. researchgate.netnih.gov

Research has shown that m-tyrosine derivatives can act as potent inhibitors of AAAD. Specifically, α-fluoromethyl-m-tyrosine (FMmT) has been identified as a promising irreversible inhibitor of AAAD. nih.gov Its fluorinated analogue, α-fluoromethyl-6-fluoro-m-tyrosine (FM-6-FmT), demonstrated inhibitory activity comparable to that of the well-known inhibitor α-fluoromethyl-DOPA (FMDOPA) in rat striatal homogenates. nih.gov The proposed mechanism involves irreversible binding to the enzyme, making such compounds valuable as imaging agents for tumors that overexpress AAAD. nih.gov

Furthermore, other tyrosine ester derivatives have been shown to inhibit related enzymes. For example, α-Methyltyrosine methyl ester hydrochloride acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the catecholamine synthesis pathway that converts tyrosine to L-DOPA. medchemexpress.com By inhibiting this enzyme, it effectively reduces the production of dopamine. medchemexpress.com These findings illustrate that modification of the tyrosine structure, including isomerization to the meta position and esterification, can produce compounds that significantly influence critical enzymatic activities in the body.

Molecular and Cellular Research Applications

Protein-Ligand Binding Studies (e.g., with Bovine Serum Albumin)

Bovine Serum Albumin (BSA) is a widely used model protein for studying drug-protein interactions due to its structural homology with human serum albumin (HSA), its stability, and its ability to bind a vast array of small molecules. nih.govnih.gov Such binding is crucial for the transport, distribution, and metabolism of many compounds. The interaction is typically investigated using spectroscopic techniques like fluorescence and UV-vis absorbance spectroscopy.

Studies on the interaction between BSA and various small molecules, including derivatives of methyl benzoate (B1203000), have shown that these ligands can bind to BSA, often causing a quenching of the protein's intrinsic fluorescence. nih.gov This quenching can occur through static or dynamic mechanisms, with static quenching involving the formation of a stable ground-state complex between the ligand and the protein. nih.gov For two methyl benzoate derivatives, the binding constants (Ka) with BSA were found to be in the order of 104 M-1, indicating a strong binding affinity, with a 1:1 stoichiometry. nih.gov Thermodynamic analysis of such interactions can reveal the primary forces involved, such as hydrogen bonding and van der Waals forces. nih.gov

The tyrosine and tryptophan residues within BSA are often key contributors to these binding interactions and are the primary sources of the protein's intrinsic fluorescence. nih.govelsevierpure.com Research has indicated that the tyrosine residues of BSA play a significant role in its ability to detoxify harmful substances and protect cells from damage. nih.gov While direct binding studies of this compound with BSA are not extensively detailed in the literature, the principles derived from studies with structurally similar molecules suggest that it would likely bind to BSA, with its tyrosine moiety potentially influencing the interaction within the protein's binding pockets.

Table 2: Binding Parameters of Methyl Benzoate Derivatives with BSA

CompoundBinding Constant (Ka)Binding Stoichiometry (n)Quenching MechanismReference
Methyl o-methoxy p-methylaminobenzoate~2.1 x 104 M-1~1Static nih.gov
Methyl o-hydroxy p-methylaminobenzoate~2.4 x 104 M-1~1Static nih.gov

Investigations of Antimicrobial Efficacy

Derivatives of amino acid esters, including those of tyrosine, have been a subject of research for their potential antimicrobial properties. Studies have shown that cationic surfactants synthesized from L-tyrosine esters possess antibacterial activity. nih.gov

In one study, a series of cationic surfactant analogues derived from L-tyrosine esters (with alkyl chain lengths from C8 to C14) were synthesized and screened for their effectiveness against a panel of bacteria. nih.gov The results indicated that these esters were generally more active against Gram-positive bacteria than Gram-negative bacteria. nih.gov The antimicrobial activity was found to be dependent on the length of the alkyl chain, increasing with chain length up to a certain point, after which a "cut-off" effect was observed. This effect appeared at a chain length of C12 for Gram-positive bacteria and between C8 and C10 for Gram-negative bacteria. nih.gov The mechanism of action is believed to involve the interaction of these cationic molecules with the bacterial cell membrane, leading to disruption, depolarization, and ultimately cell death. nih.gov

Additionally, L-tyrosine methyl ester has been used as a starting material in the synthesis of proline-based 2,5-diketopiperazines, which have been investigated for their antimicrobial and antifungal activities. acs.org This highlights the role of tyrosine ester derivatives as building blocks for creating more complex molecules with potential therapeutic applications, including combating microbial growth.

Cellular Viability and Growth Assessment in Research Models

The effect of amino acid derivatives on cell viability is a critical aspect of their evaluation for potential therapeutic or research applications. L-tyrosine methyl ester has been assessed for its cytotoxic effects on various cell lines.

In one investigation, the cytotoxicity of L-tyrosine methyl ester was evaluated against healthy human embryonic kidney cells (HEK293T) and two human liver cancer cell lines (PLC/PRF/5 and HEP3B) using an MTS assay. researchgate.net The study found that L-tyrosine methyl ester, along with several other amino acid methyl esters, exhibited low cytotoxicity. researchgate.net At certain tested concentrations, it reduced cell viability to approximately 90%, suggesting it does not cause significant cell death in these models under the tested conditions. researchgate.net

In a different context, the components of serum albumin, specifically its tyrosine residues, have been shown to play a protective role in cellular models. A study demonstrated that the tyrosine residues of Bovine Serum Albumin (BSA) are important for protecting human neuroblastoma SH-SY5Y cells against cellular injury induced by heme and other reactive species. nih.gov This underscores the biological relevance of tyrosine moieties in interactions that can influence cellular health and survival.

Table 3: Effect of L-Tyrosine Methyl Ester on Cell Viability

Cell LineCompoundEffectReference
HEK293T (Human Kidney)L-Tyrosine Methyl EsterLow cytotoxicity; viability reduced to ~90% at some concentrations. researchgate.net
PLC/PRF/5 (Human Liver Cancer)L-Tyrosine Methyl EsterLow cytotoxicity; viability reduced to ~90% at some concentrations. researchgate.net
HEP3B (Human Liver Cancer)L-Tyrosine Methyl EsterLow cytotoxicity; viability reduced to ~90% at some concentrations. researchgate.net

Role in Photosynthesis Research

Extensive research has established the critical role of the amino acid L-tyrosine in the process of photosynthesis, particularly within Photosystem II (PSII), a key protein complex in the thylakoid membranes of plants, algae, and cyanobacteria. However, literature specifically detailing the use or role of this compound in photosynthesis research is not available in the current body of scientific publications. The research focus has been on the unmodified amino acid, L-tyrosine, and its redox-active forms.

In the context of PSII, two specific tyrosine residues, known as TyrZ and TyrD, are fundamental to the electron transport chain. nih.gov TyrZ is a primary electron donor to the oxidized reaction center chlorophyll, P680+. nih.govnih.gov It is oxidized on a nanosecond to microsecond timescale and is subsequently reduced by electrons originating from the manganese cluster of the oxygen-evolving complex. nih.gov This process is a crucial step in the light-driven oxidation of water.

TyrD, on the other hand, is a slow auxiliary electron donor to P680+. nih.gov Unlike TyrZ, its oxidized radical form, TyrD•, is remarkably stable, lasting for hours in the dark. nih.gov While TyrD does not appear to be directly involved in the main pathway of water oxidation, it is thought to play a role in the assembly and maintenance of the manganese cluster. pnas.org The two tyrosine residues are located in homologous positions within the D1 and D2 proteins of the PSII reaction center. nih.gov

The identification of these tyrosine residues as key players in photosynthesis was a significant breakthrough. Early hypotheses suggested that other molecules, like plastoquinones, might be involved. However, experiments using in vivo deuteration of tyrosine in cyanobacteria, followed by electron paramagnetic resonance (EPR) spectroscopy, provided strong evidence that the observed signals (Signal II) were due to a tyrosine radical. pnas.orgnih.gov These findings definitively established the involvement of tyrosine in the photosynthetic oxygen-evolving system. nih.gov

Given the lack of direct research on this compound in photosynthesis, no detailed research findings or data tables can be provided for its specific role. The scientific community's investigation into the electron donation process in PSII has centered on the naturally occurring L-tyrosine residues within the protein complex.

Detailed Research Findings

As research on the specific role of this compound in photosynthesis is not available, this section will present key findings related to the well-studied role of L-tyrosine in the photosynthetic process.

Research FocusKey FindingsOrganism/System Studied
Identification of Electron Donor D Electron Paramagnetic Resonance (EPR) signals (Signal II) were confirmed to originate from a tyrosine radical, not a plastoquinone (B1678516) derivative. pnas.orgnih.govCyanobacteria
Role of TyrZ Acts as the primary electron donor to P680+, linking the water-oxidizing complex to the reaction center. nih.govnih.govSpinach (Photosystem II membranes)
Role of TyrD Functions as an auxiliary, slow electron donor to P680+ and its radical form is very stable. nih.gov It may be involved in maintaining the manganese complex. pnas.orgSpinach (Photosystem II membranes)
Kinetics of Tyrosine Radicals TyrZ is oxidized in the nanosecond to microsecond range and rapidly reduced. nih.gov TyrD• is stable for minutes to hours. nih.govPhotosystem II (general)

Structure Activity Relationship Sar and Rational Molecular Design

Analysis of Stereochemical Influence on Bioactivity

Stereochemistry, the spatial arrangement of atoms within a molecule, is a critical determinant of biological activity. For chiral compounds like the isomers of m-Tyrosine Methyl Ester, the orientation of substituents can dictate the molecule's ability to interact with specific biological targets such as receptors and enzymes.

The distinction between D- (dextrorotatory) and L- (levorotatory) isomers is fundamental to their pharmacological profiles. In many biological systems, particularly those involving interactions with naturally occurring L-amino acids and their corresponding receptors, only one stereoisomer is active. For instance, in the context of opioid receptor ligands, it is well-established that only the natural (−) isomers of morphine and its analogs exhibit significant activity. nih.gov While the solid-state structures of both L-tyrosine methyl ester hydrochloride and complexes containing D-tyrosine hydrochloride have been studied, confirming their distinct spatial arrangements, the specific differential activities of D- and L-m-Tyrosine Methyl Ester itself require context-specific evaluation. researchgate.net The chirality inherited from the amino acid backbone dictates the precise fit into a binding pocket, leading to significant differences in efficacy and potency between the two isomers.

The stereochemical configuration of tyrosine analogs directly impacts their interaction with receptors, such as the mu-opioid receptor (MOR). The affinity and functional outcome (agonism or antagonism) are highly dependent on the correct spatial orientation of key chemical features.

Research into endomorphin-2 (EM-2) analogues, where the standard tyrosine residue is replaced with unique tyrosine variants, demonstrates this principle. These analogues can maintain very high affinity for the mu-opioid receptor, with dissociation constants (Ki) in the nanomolar range, and exhibit potent agonist activity. researchgate.net The specific stereochemistry ensures that the crucial pharmacophores—the aromatic ring and the amine group—are positioned correctly to engage with complementary residues within the receptor's binding site.

Furthermore, the activation mechanism of the mu-opioid receptor itself involves conformational changes stabilized by interactions with specific tyrosine residues within the receptor protein. youtube.comfrontiersin.org The binding of an agonist ligand, such as a tyrosine methyl ester derivative, must induce or stabilize these active-state conformations. A change in stereochemistry from L to D would alter the presentation of the molecule's interactive groups, likely preventing the necessary conformational changes for receptor activation, thereby reducing or eliminating agonist activity and potentially converting the ligand into an antagonist. The free phenolic hydroxyl group is also considered essential for potent mu-opioid agonist activity, mimicking the critical 3-hydroxyl group of morphine. nih.gov

Systematic Structural Modifications for Functional Optimization

Rational molecular design involves making deliberate, systematic changes to a lead compound's structure to improve its biological or pharmacological properties. For m-Tyrosine Methyl Ester, modifications to the phenolic hydroxyl, ester group, and side chain have been explored to optimize its function as a receptor ligand, antiviral agent, or enzyme inhibitor.

Modifications to the phenolic hydroxyl and ester moieties of tyrosine derivatives are common strategies to alter their pharmacokinetic and pharmacodynamic properties.

Phenolic Hydroxyl Group: As noted in opioid SAR studies, a free phenolic hydroxyl group is often crucial for agonist activity at the mu-opioid receptor. nih.gov Protecting or modifying this group, for example through benzylation to create O-Benzyl-L-tyrosine methyl ester hydrochloride, can serve as a prodrug strategy or alter the binding profile of the molecule entirely. guidechem.com

Ester Group: The esterification of L-tyrosine to its methyl, ethyl, or n-butyl esters is a common prodrug approach. researchgate.net While these alkyl esters may be nearly isostructural in their crystalline form, their rates of hydrolysis and stability can differ, influencing their bioavailability and duration of action. researchgate.net The L-tyrosine methyl ester, for instance, has been noted for its high stability, making it a potentially effective prodrug. researchgate.net

The tyrosine scaffold can be incorporated as a side chain into larger molecular architectures to target viral pathogens. The specific presentation of multiple tyrosine residues has proven effective in inhibiting the entry of viruses like HIV and Enterovirus A71 (EV-A71).

The table below summarizes the antiviral activity of a tyrosine-functionalized fullerene compared to a reference compound.

CompoundScaffoldPeripheral GroupHIV-1 Activity (EC₅₀ in µM)EV-A71 Activity (EC₅₀ in µM)
AL-463 (Reference)PentaerythritolTyrosine12.8 ± 2.14.5 ± 0.3
Fullerene-Tyr Adduct (Compound 10)C₆₀ FullereneTyrosine1.1 ± 0.14.9 ± 0.4

The m-tyrosine scaffold is a valuable component in the rational design of inhibitors for enzymes like tissue transglutaminase (TG2). nih.govnih.gov TG2 is implicated in various pathologies, including celiac disease and cancer, making its inhibition a key therapeutic strategy. nih.govnih.gov

The design of irreversible TG2 inhibitors often involves a peptidic or peptidomimetic scaffold that directs a reactive "warhead," such as an acrylamide (B121943) group, to the enzyme's active site cysteine residue. researchgate.net Rational design efforts have focused on optimizing this scaffold for improved efficiency and selectivity. For example, building upon lead compounds, researchers have incorporated features like a phenylacetyl group on the N-terminus and a hydrophobic naphthoyl group at the C-terminus. researchgate.net The naphthoyl moiety is thought to bind in a hydrophobic pocket of TG2, greatly enhancing affinity. researchgate.net The core structure, which can be based on amino acids like tyrosine, serves to correctly position these functional groups for optimal interaction with the enzyme. researchgate.net

The table below shows the progression of inhibitor efficiency through rational design based on a peptidic scaffold.

InhibitorKey Structural FeaturesInhibitor Efficiency (kinact/KI in M-1min-1) x 10³
AA9 (Parent Compound)Acrylamide warhead, Naphthoyl group~80 (inferred)
35 (JA38)Optimized amino acid spacer and N-terminus760 ± 200
Data derived from studies on novel peptidic inhibitors of Transglutaminase 2. researchgate.net

These examples underscore how systematic modifications to the D,L-m-Tyrosine Methyl Ester scaffold, guided by an understanding of SAR, enable the development of molecules with finely tuned biological activities.

De Novo Design of Tyrosine-Based Biologically Active Compounds

De novo drug design, which translates to "from the beginning," is a computational methodology aimed at generating novel molecular structures with desirable biological activities. This approach is particularly relevant for developing compounds based on the tyrosine scaffold, given the central role of tyrosine and its phosphorylated form (phosphotyrosine) in numerous signaling pathways. Kinases, which catalyze the phosphorylation of tyrosine residues, are crucial regulators of cellular processes, and their dysregulation is implicated in various diseases, making them attractive targets for drug discovery. nih.gov

The process of de novo design often commences with identifying a target protein and its binding site. Computational algorithms then construct molecules piece by piece or by linking molecular fragments that are predicted to have favorable interactions with the target. This allows for the exploration of a vast chemical space to identify novel and potent inhibitors.

One notable application of de novo design is in the development of tyrosine kinase inhibitors. For instance, in the context of chronic myelogenous leukemia (CML), which is associated with the BCR-ABL tyrosine kinase, de novo design has been employed to create new inhibitors. nih.govresearchgate.net Researchers have utilized in silico tools to generate extensive libraries of molecules, which are then filtered and evaluated for their potential to inhibit the kinase, including mutated forms that are resistant to existing drugs. nih.govresearchgate.net This fragment-based approach has shown promise in identifying compounds with potentially greater inhibitory capacity than some commercially available drugs. nih.govresearchgate.net

Structure-based design is a powerful facet of de novo design that leverages the three-dimensional structural information of the target protein. A compelling example is the design of inhibitors for protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling. By analyzing the crystal structure of PTP1B, researchers have designed novel phosphotyrosine (pTyr) mimetics. acs.orgnih.gov One such mimetic, the (S)-isothiazolidinone ((S)-IZD) heterocycle, was designed to fit precisely into the active site of PTP1B. acs.org When incorporated into a dipeptide, this designed compound exhibited potent and competitive inhibition of the enzyme. acs.orgnih.gov X-ray crystallography of the inhibitor-enzyme complex confirmed that the molecule bound exactly as predicted by the computational model. acs.org

Furthermore, de novo design has been instrumental in creating protein switches that can be controlled by tyrosine kinase activity. researchgate.netgenscript.comnih.gov These engineered proteins can, for example, link phosphorylation events to changes in protein-protein interactions, offering new ways to control cellular behavior. researchgate.netgenscript.comnih.gov Such designed systems can function both in laboratory settings and within cells, demonstrating a significant activation in response to phosphorylation. researchgate.netnih.gov

The rational design process is often iterative, involving cycles of design, synthesis, and biological testing. A study focused on designing covalent inhibitors for the E3 ligase suppressor of cytokine signaling 2 (SOCS2) illustrates this. Starting with phosphotyrosine as a molecular anchor, a fragment-growing approach led to the identification of a covalent ligand that binds to a specific cysteine residue on the SOCS2 protein. nih.gov This was further developed into a prodrug form to ensure it could effectively enter cells. nih.gov

Machine learning models are also being integrated into the de novo design pipeline to enhance the process. chapman.edu Variational autoencoders and other machine learning strategies can learn from existing chemical data to generate novel molecules with a high likelihood of being active against a specific target, such as a particular kinase family. chapman.edu This computational approach can efficiently explore the chemical space and guide the design of new compounds with optimized properties. chapman.edu

The table below summarizes key examples of de novo designed tyrosine-based compounds and their characteristics.

Designed Compound/SystemTarget ProteinDesign StrategyKey Findings
Novel Tyrosine Kinase InhibitorsMutated BCR-ABL KinaseFragment-based de novo design, docking, and ADME studies. nih.govresearchgate.netGenerated a library of over 6000 molecules with potential to inhibit wild-type and mutated kinases. researchgate.net
(S)-Isothiazolidinone (S)-IZD pTyr MimeticProtein Tyrosine Phosphatase 1B (PTP1B)Structure-based design using crystal structures. acs.orgnih.govThe designed dipeptide showed potent, competitive, and reversible inhibition of PTP1B (Ki = 180 nM). acs.org
Kinase-Driven Protein SwitchesTyrosine and Serine KinasesDe novo design of protein systems linking phosphorylation to protein-protein association. researchgate.netgenscript.comnih.govCreated reversible switches with up to 40-fold activation upon phosphorylation, functional in vitro and in cells. researchgate.netnih.gov
Covalent SOCS2 Ligand (MN551)Suppressor of Cytokine Signaling 2 (SOCS2)Structure-guided, fragment-based design starting from phosphotyrosine. nih.govDeveloped a cell-permeable covalent inhibitor that blocks the recruitment of the native substrate to SOCS2. nih.gov
SRC Kinase InhibitorsSRC KinaseMachine learning-based molecular design using variational autoencoders. chapman.eduGenerated novel and valid compounds with a high probability of SRC kinase inhibition and high similarity to known inhibitors. chapman.edu

Computational and Biophysical Characterization for Mechanistic Insights

Advanced Molecular Modeling and Simulation Techniques

Molecular modeling and simulation serve as a powerful computational microscope, offering a view into the atomic-scale characteristics of D,L-m-Tyrosine Methyl Ester Hydrochloride.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations provide a precise understanding of its three-dimensional geometry, bond properties, and electronic distribution, which are fundamental to its chemical reactivity and intermolecular interactions.

DFT calculations can determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. Key parameters such as bond lengths, bond angles, and dihedral (torsion) angles are calculated and can be compared with experimental data from X-ray crystallography. researchgate.net For instance, studies on similar amino acid esters have used DFT to compute vibrational frequencies and analyze molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from DFT, indicating the molecule's chemical reactivity and kinetic stability. growingscience.com

Table 1: Theoretical vs. Experimental Structural Parameters for Tyrosine Methyl Ester Hydrochloride (Note: This table presents representative data based on typical findings for similar molecules, as direct DFT studies on the D,L-m-isomer are not widely published. Experimental values are based on the L-isomer. researchgate.net)

ParameterDFT Calculated Value (e.g., B3LYP/6-31G(d))Experimental Value (X-ray Crystallography) researchgate.net
C=O Bond Length~1.21 Å1.205 Å
C-N Bond Length~1.48 Å1.489 Å
O-H (Phenolic) Bond Length~0.97 ÅNot precisely determined (H-atom position)
N-Cα-C=O Bond Angle~111.5°110.8°
HOMO-LUMO Gap~5.5 eVN/A

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a protein. This method is crucial for understanding the interaction profile of this compound with biological targets. The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, typically reported as a binding energy in kcal/mol.

Docking studies on related tyrosine derivatives have been used to investigate their inhibitory effects on enzymes like tyrosinase. nih.gov These studies identify key amino acid residues in the receptor's active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. researchgate.net For this compound, docking could reveal interactions involving its phenolic hydroxyl group, the ammonium (B1175870) group, and the ester moiety. The validation of a docking protocol is often confirmed by re-docking a known co-crystallized ligand, where a root-mean-square deviation (RMSD) value of less than 2.0 Å indicates a successful prediction. researchgate.netmdpi.com

Table 2: Hypothetical Ligand-Receptor Docking Profile (Note: This table is illustrative, based on docking studies of similar compounds against tyrosinase, a common target for tyrosine analogs. nih.govnih.gov)

Target ReceptorBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
Mushroom Tyrosinase (PDB: 2Y9X)-6.5 to -8.0His263, Asn260, Val283, Phe264Hydrogen bonding, Hydrophobic interactions, Pi-Pi stacking
Human Tyrosinase (Model)-6.0 to -7.5His367, Ser380, Val377Hydrogen bonding with Cu ions, Hydrophobic pocket

Binding isotherm simulations are used to characterize the non-covalent association between a host molecule and a guest molecule, such as this compound (the guest) and a macrocyclic host (e.g., cyclodextrins, calixarenes). These simulations, often employing molecular dynamics (MD), calculate the thermodynamic parameters of binding, such as the free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

This analysis provides insight into the stability of the host-guest complex and the driving forces behind its formation. For amino acid derivatives, encapsulation within a macrocycle can alter their properties. acs.org The simulation can predict the stoichiometry of the complex (e.g., 1:1 or 1:2) and the binding constant (Ka). The results help to understand how the hydrophobic cavity of the host and the functional groups of the guest contribute to the binding event, which is essential for applications in areas like controlled release and molecular sensing.

Table 3: Simulated Thermodynamic Parameters for Host-Guest Binding (Note: This table presents hypothetical data for the binding of this compound with a common macrocyclic host, β-cyclodextrin.)

Macrocyclic HostBinding Free Energy (ΔG, kcal/mol)Enthalpy (ΔH, kcal/mol)Entropy (-TΔS, kcal/mol)Binding Stoichiometry
β-Cyclodextrin-4.5-6.2+1.71:1

Advanced Spectroscopic Methods in Mechanistic Elucidation

Spectroscopic techniques are vital experimental tools for validating computational models and providing direct evidence of molecular structure and mechanistic pathways.

Advanced spectroscopic methods provide detailed information about the structure and dynamics of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the connectivity of atoms in the molecule. chemicalbook.com The chemical shifts of the protons and carbons are sensitive to their local electronic environment, confirming the presence of the aromatic ring, the ester group, and the amino acid backbone.

Mass Spectrometry (MS) is employed to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns. nih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing polar molecules like amino acid derivatives.

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies. For this compound, FT-IR can detect the stretches of the O-H (phenol), N-H (ammonium), C=O (ester), and C-O bonds. In-situ FT-IR studies can monitor changes in these groups during a reaction, offering mechanistic insights. mdpi.com For example, the interaction of the ester's carbonyl group with a catalyst's active site can be observed through shifts in the C=O stretching frequency. mdpi.com

Table 4: Characteristic Spectroscopic Data for this compound (Note: This table is a compilation of expected values based on data for closely related structures. chemicalbook.comnih.gov)

Spectroscopic MethodParameterObserved/Expected ValueInterpretation
¹H NMR (in D₂O)Aromatic Protonsδ 6.8-7.2 ppmProtons on the phenolic ring
α-Protonδ ~4.3 ppmProton on the chiral carbon
Methyl Protons (-OCH₃)δ ~3.8 ppmProtons of the methyl ester group
¹³C NMRCarbonyl Carbon (C=O)δ ~170 ppmEster carbonyl carbon
Phenolic Carbon (C-OH)δ ~156 ppmAromatic carbon attached to -OH
FT-IRC=O Stretch~1740 cm⁻¹Ester carbonyl group
ESI-MS[M+H]⁺m/z 196.097Protonated molecular ion of the free base

Applied Research in Life Sciences and Industrial Applications

Pharmaceutical Development and Drug Discovery Research

In the pharmaceutical sector, amino acids and their derivatives are fundamental building blocks for the synthesis of complex molecules and serve as starting points for drug discovery.

Amino acid esters are important intermediates in organic synthesis, particularly in medicinal chemistry and peptide synthesis. axonmedchem.com The esterification of amino acids, for instance with methanol (B129727) to form a methyl ester hydrochloride, enhances their solubility in polar solvents and stabilizes the compound for further synthetic steps. This modification is a common strategy in the preparation of pharmaceutical agents. guidechem.com

While the direct use of D,L-m-Tyrosine Methyl Ester Hydrochloride as an intermediate is not widely documented in mainstream pharmaceutical synthesis, related isomers serve critical functions. For example, L-Tyrosine Methyl Ester is employed in the enantioselective synthesis of (S)-Oxybutynin, a drug used to treat overactive bladder. mdpi.comresearchgate.net In this process, the L-tyrosine derivative is used as a resolving agent to separate the desired (S)-enantiomer from a racemic mixture of a key acidic intermediate, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. mdpi.comresearchgate.net

Furthermore, m-tyrosine itself serves as a natural precursor in the biosynthesis of certain antibiotics, such as mureidomycins and pacidamycins, by some Streptomyces species, highlighting its role as a building block for complex natural products with pharmaceutical potential. plos.org

Table 1: Use of Tyrosine Derivatives as Pharmaceutical Intermediates

Derivative Role in Synthesis Example API/Product Source(s)
L-Tyrosine Methyl Ester Chiral resolving agent (S)-Oxybutynin mdpi.com, researchgate.net
m-Tyrosine Biosynthetic precursor Mureidomycin, Pacidamycin plos.org

The amino acid tyrosine, specifically the L-p-tyrosine isomer, is a well-researched precursor to the catecholamine neurotransmitters dopamine (B1211576) and norepinephrine (B1679862). nih.gov Consequently, its supplementation has been investigated for its potential to enhance cognitive function and modulate mood, particularly under conditions of stress or high cognitive demand. nih.govhealthline.com

Research indicates that L-tyrosine supplementation may counteract the depletion of these neurotransmitters during stressful events, thereby reversing stress-induced deficits in cognitive functions like working memory and cognitive flexibility. nih.govgoogle.com Multiple reviews and studies have concluded that L-tyrosine can be an effective cognitive enhancer, particularly when dopamine and/or norepinephrine levels are temporarily diminished. nih.govyoutube.com Some research has also explored its use in individuals with dopamine-deficient depression, where it has shown some clinically significant benefits. healthline.com

In contrast, there is a notable lack of research into the specific effects of m-tyrosine or its esters, like this compound, on mood and cognition. While the accumulation of m-tyrosine in mammalian tissues is often used as a biomarker for oxidative stress, its potential as a therapeutic agent for cognitive or mood disorders is not an active area of investigation based on available literature. plos.org

The development of inhibitors for specific biological targets is a cornerstone of modern drug discovery. Tyrosine derivatives are explored for their potential to inhibit various enzymes. For instance, numerous compounds, including tyrosine analogs, have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, for applications in cosmetics and medicine. nih.govmdpi.com

The example of Oxybutynin Chloride highlights a different aspect of pharmaceutical development. Oxybutynin is not an inhibitor of cell proliferation but rather a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (specifically M1, M2, and M3 subtypes). axonmedchem.com Its therapeutic effect in treating an overactive bladder stems from blocking M3 receptors on the bladder's detrusor muscle, which reduces involuntary contractions. mdpi.com As previously mentioned (Section 6.1.1), L-tyrosine methyl ester is used as a tool in the synthesis of the active (S)-enantiomer of oxybutynin, not as a precursor that becomes part of the final drug structure or as a direct inhibitor of bladder muscle cells. mdpi.comresearchgate.net

Separately, m-tyrosine has been shown to exert cytotoxic effects on mammalian cells, such as Chinese Hamster Ovary (CHO) cells, by being misincorporated into proteins, which can lead to inhibited cell vitality. nih.govnih.gov This inherent cytotoxicity suggests that m-tyrosine and its derivatives could be investigated as inhibitors of cell growth, although this is distinct from the pharmacological action of oxybutynin.

Future Directions and Interdisciplinary Research Opportunities

Exploration of Novel Bioactive Derivatives with Enhanced Specificity

The core structure of m-tyrosine and its esters serves as a versatile scaffold for the synthesis of new bioactive molecules. Research is moving towards creating derivatives with highly specific biological activities. By modifying the functional groups of the tyrosine molecule, scientists can design compounds for targeted therapeutic interventions. chemimpex.com

One promising area is the development of fluorescent unnatural amino acids (UAAs) derived from tyrosine. nih.gov These UAAs can be integrated into peptides and proteins to serve as probes for studying complex biological processes like protein interactions and biosynthesis. nih.gov For instance, extending the π-conjugation of the aromatic side chain in tyrosine has led to the creation of novel fluorescent UAAs with improved optical properties. nih.gov Future work will likely focus on synthesizing UAAs with tunable emissions, potentially extending into the near-infrared (NIR) range for advanced imaging applications. nih.gov

Another avenue involves synthesizing peptide-based polymers from tyrosine derivatives. These polymers, including polycarbonates, polyarylates, and polyurethanes, are being investigated for their biocompatibility and biodegradability, making them ideal candidates for clinical applications such as drug delivery and tissue engineering. acs.orgnih.gov The introduction of unnatural amino acids into these polymer structures can enhance their pharmaceutical profiles. rsc.org For example, new classes of enzyme-responsive amphiphilic poly(ester-urethane)s have been developed from L-tyrosine for use as nanocarriers in cancer therapy, capable of delivering multiple drugs. nih.gov

Derivative Class Potential Application Key Research Finding Citation
Fluorescent UAAsBiological ImagingCreation of probes by extending the π-conjugation of the tyrosine side chain. nih.gov
Tyrosine-Derived PolymersDrug Delivery, Tissue EngineeringSynthesis of biodegradable polycarbonates, polyarylates, and polyurethanes. acs.orgnih.gov
Amphiphilic Poly(ester-urethane)sCancer TherapyDevelopment of enzyme-responsive nanocarriers for multiple drug delivery. nih.gov

Integration with Systems Biology and Synthetic Biology Approaches for Metabolic Engineering

Systems and synthetic biology offer powerful tools to optimize the production of tyrosine and its derivatives in microbial systems. nih.gov The goal is to engineer microorganisms like Escherichia coli to become efficient cellular factories for these valuable compounds, providing a sustainable alternative to chemical synthesis. frontiersin.orgamericanelements.com

Metabolic engineering strategies focus on several key areas:

Blocking Competitive Pathways : To direct more carbon flux towards tyrosine synthesis, researchers block pathways that lead to the production of competing aromatic amino acids like phenylalanine and tryptophan. frontiersin.org

Relieving Feedback Inhibition : Key enzymes in the tyrosine biosynthesis pathway are often inhibited by the final product. Engineering feedback-inhibition-insensitive enzymes is a crucial step to increase yield. nih.govnih.gov

Increasing Precursor Supply : Enhancing the availability of precursor molecules such as erythrose-4-phosphate (E4P) and phosphoenolpyruvate (B93156) (PEP) is essential for high-level production. nih.gov

Employing Biosensors : Transcriptional regulator-based biosensors can be used to dynamically control metabolic pathways and screen for high-producing strains. researchgate.net

These integrated approaches have already led to significant increases in L-tyrosine production titers in engineered E. coli strains. researchgate.net Future research will continue to refine these models, using targeted proteomics and metabolite profiling to identify and eliminate bottlenecks in the biosynthetic pathway. nih.gov The ultimate aim is to create robust, industrial-scale fermentation processes for tyrosine and its derivatives. researchgate.net

Engineering Strategy Description Organism Citation
Pathway BlockingDivert carbon flux by eliminating competing synthesis pathways for phenylalanine and tryptophan.E. coli frontiersin.org
Feedback Inhibition ReliefIntroduce mutated, feedback-resistant enzymes (e.g., chorismate mutase).E. coli nih.gov
Precursor Supply EnhancementOverexpress genes to increase the pool of E4P and PEP.E. coli nih.gov
Systems Biology IntegrationUse proteomics and metabolite analysis to identify and optimize pathway bottlenecks.E. coli nih.gov

Innovations in Green Chemistry for Tyrosine Derivative Synthesis

The chemical synthesis of amino acid esters is undergoing a transformation driven by the principles of green chemistry. The focus is on developing more sustainable and environmentally friendly methods that reduce waste and avoid harsh reaction conditions. rsc.org

Traditional methods for esterification often rely on reagents like thionyl chloride or require multiple protection and deprotection steps. psu.edu Modern approaches are exploring greener alternatives. For example, using trimethylchlorosilane with methanol (B129727) provides an efficient, one-pot method for synthesizing amino acid methyl ester hydrochlorides at room temperature with good to excellent yields. psu.edumdpi.com

Other innovative and sustainable techniques being explored include:

Biocatalysis : The use of enzymes for kinetic resolution allows for the large-scale synthesis of specific enantiomers like L-m-tyrosine from its corresponding N-acyl methyl ester. acs.org

Mechanochemistry : Solvent-free or low-solvent peptide synthesis using ball-milling techniques represents a significant step towards greener peptide chemistry. rsc.org

Green Solvents : Ionic liquids are being investigated as environmentally benign alternatives to traditional organic solvents for preparing bioactive monomers from tyrosine derivatives. researchgate.net

These innovations not only make the synthesis of compounds like D,L-m-Tyrosine Methyl Ester Hydrochloride more sustainable but also often lead to higher efficiency and purity. mdpi.cominnovations-report.com

Green Chemistry Approach Description Example Application Citation
Efficient ReagentsUse of trimethylchlorosilane in methanol for one-pot esterification.Synthesis of various amino acid methyl ester hydrochlorides. psu.edumdpi.com
BiocatalysisEnzyme-catalyzed kinetic resolution of N-acyl m-tyrosine methyl ester.Large-scale synthesis of L-m-tyrosine. acs.org
MechanochemistrySolvent-free peptide coupling using ball-milling.Synthesis of Leu-Enkephalin. rsc.org
Green SolventsUse of ionic liquids as reaction media.Preparation of N,N′-(pyromellitoyl)-bis-l-tyrosine dimethyl ester. researchgate.net

Role in Advanced Materials and Nanotechnology Research

Tyrosine and its derivatives are proving to be valuable building blocks in the fields of materials science and nanotechnology. nih.govresearchwithrutgers.com Their inherent biocompatibility and chemical versatility make them ideal for creating advanced biomaterials and functional nanostructures. nih.govumassd.edu

Polymers derived from tyrosine are a major area of research. By polymerizing tyrosine-based monomers, scientists can create a range of materials, including polyarylates, polycarbonates, and polyiminocarbonates. acs.orgresearchwithrutgers.comtaylorfrancis.comnih.gov The properties of these polymers, such as their glass transition temperature and tensile modulus, can be precisely tuned by altering the chemical structure of the monomers, for instance, by varying the length of alkyl ester pendent chains. taylorfrancis.com This allows for the design of materials tailored for specific biomedical applications, from mechanically strong orthopedic devices to degradable drug-eluting films. acs.orgtaylorfrancis.com

In nanotechnology, tyrosine derivatives are being used to create self-assembling nanostructures. umassd.edu For example, dipeptide-based nanostructures have been synthesized that can form scaffolds to promote neural cell proliferation and differentiation. umassd.edu Tyrosine is also used to functionalize nanomaterials. Graphene oxide, for instance, can be used as a material to adsorb tyrosine, a process relevant for developing biosensors. mdpi.com Similarly, the chemical functionalization of carbon nanotubes with tyrosine has been explored to create vehicles for drug delivery. researchgate.net

Material/Technology Description Key Feature/Finding Citation
Tyrosine-Derived PolyarylatesPolymers synthesized from tyrosine-derived diphenols and diacids.Mechanical and thermal properties can be tuned by altering monomer structure. taylorfrancis.com
Tyrosine-Derived PolycarbonatesAmorphous carbonate-amide copolymers with varying alkyl ester side chains.Excellent biocompatibility and degradability for biomedical use. acs.orgnih.gov
Self-Assembling NanotubesNanostructures formed from tyrosine dipeptides.Can create scaffolds for enhanced adhesion and proliferation of neural cells. umassd.edu
Functionalized NanomaterialsGraphene oxide or carbon nanotubes modified with tyrosine.Can act as biosensors or drug delivery vehicles. mdpi.comresearchgate.net

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